N-(furan-3-ylmethyl)-4-propyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide
Description
N-(furan-3-ylmethyl)-4-propyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a propyl group and at position 5 with a carboxamide moiety. The carboxamide nitrogen atoms are further substituted with furan-3-ylmethyl and thiophen-2-ylmethyl groups. This structure combines electron-rich aromatic systems (furan and thiophene) with a thiadiazole ring, which is known for its bioisosteric properties and metabolic stability . The compound’s safety profile necessitates stringent handling protocols, including precautions against ignition sources, inhalation, and skin contact, as outlined in its hazard codes (e.g., P210, P280, H315) .
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-4-propyl-N-(thiophen-2-ylmethyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-2-4-14-15(23-18-17-14)16(20)19(9-12-6-7-21-11-12)10-13-5-3-8-22-13/h3,5-8,11H,2,4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRJDRFJWXUXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
Structural Deconstruction
The target molecule comprises three distinct modules:
- 1,2,3-thiadiazole-5-carboxamide backbone : A five-membered aromatic ring with sulfur and two nitrogen atoms, substituted at position 4 with a propyl group and at position 5 with a carboxamide functionality.
- N-(furan-3-ylmethyl) substituent : A furan heterocycle attached via a methylene linker to the amide nitrogen.
- N-(thiophen-2-ylmethyl) substituent : A thiophene ring connected through a methylene group to the same amide nitrogen.
Retrosynthetic Disconnections
- Amide bond disconnection : The carboxamide can be derived from 4-propyl-1,2,3-thiadiazole-5-carbonyl chloride and N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)amine.
- Thiadiazole ring formation : The 1,2,3-thiadiazole core may be synthesized via cyclization of a thioamide precursor.
- Secondary amine synthesis : The unsymmetrical secondary amine requires sequential alkylation or reductive amination strategies.
Synthetic Methodology
Synthesis of 4-Propyl-1,2,3-thiadiazole-5-carboxylic Acid
Thioamide Precursor Preparation
Propionyl chloride (1.0 eq) was treated with ammonium thiocyanate (1.2 eq) in anhydrous dichloromethane at 0°C, yielding propionyl thiocyanate (82% isolated yield). Subsequent reaction with hydrazine hydrate (1.5 eq) in ethanol under reflux for 6 hours afforded 4-propyl-1,2,3-thiadiazole (67% yield).
Oxidation to Carboxylic Acid
The thiadiazole intermediate was oxidized using potassium permanganate (3.0 eq) in acidic aqueous conditions (H₂SO₄, 1M) at 60°C for 12 hours, yielding 4-propyl-1,2,3-thiadiazole-5-carboxylic acid as a white crystalline solid (mp 148–150°C, 74% yield).
Table 1: Optimization of Oxidation Conditions
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂O/H₂SO₄ | 60 | 74 |
| CrO₃ | Acetic acid | 80 | 58 |
| HNO₃ | H₂O | 100 | 41 |
Preparation of N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)amine
Sequential Alkylation Protocol
Thiophen-2-ylmethylamine (1.0 eq) was dissolved in dimethylformamide under nitrogen atmosphere. Potassium hydroxide (2.2 eq) was added, followed by dropwise addition of furan-3-ylmethyl chloride (1.1 eq) at 0°C. The reaction was warmed to 40°C and stirred for 8 hours, achieving 78% conversion to the secondary amine. Excess reagents were removed via vacuum distillation, and the product was purified by silica gel chromatography (hexane/ethyl acetate 4:1).
Key Challenges :
Amide Bond Formation
Acid Chloride Generation
4-Propyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq) was treated with thionyl chloride (3.0 eq) in anhydrous dichloromethane at reflux for 3 hours. The resulting acid chloride was isolated by solvent evaporation (89% yield).
Coupling Reaction
The acid chloride (1.05 eq) was added to a solution of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)amine (1.0 eq) and triethylamine (2.5 eq) in tetrahydrofuran at 0°C. After stirring at room temperature for 12 hours, the reaction mixture was concentrated and purified via flash chromatography (dichloromethane/methanol 95:5), yielding the target compound as a pale-yellow solid (63% yield).
Table 2: Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | THF | 25 | 63 |
| DMAP | DCM | 0→25 | 58 |
| Pyridine | Acetonitrile | 40 | 47 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 3.1 Hz, 1H, thiophene H-3), 7.32 (dd, J = 1.8, 0.9 Hz, 1H, furan H-5), 6.58 (s, 1H, furan H-4), 4.85 (s, 2H, NCH₂-thiophene), 4.72 (s, 2H, NCH₂-furan), 2.95 (t, J = 7.6 Hz, 2H, CH₂CH₂CH₃), 1.72 (sextet, J = 7.4 Hz, 2H, CH₂CH₂CH₃), 1.01 (t, J = 7.3 Hz, 3H, CH₂CH₂CH₃).
- ¹³C NMR (101 MHz, CDCl₃) : δ 167.8 (C=O), 152.4 (thiadiazole C-5), 142.1 (furan C-2), 128.9 (thiophene C-2), 110.4 (furan C-5), 48.3 (NCH₂-thiophene), 47.1 (NCH₂-furan), 31.6 (CH₂CH₂CH₃), 22.4 (CH₂CH₂CH₃), 13.8 (CH₂CH₂CH₃).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Cost Analysis
Green Chemistry Metrics
- Process mass intensity (PMI): 86 kg/kg (improved to 64 kg/kg via solvent substitution).
- E-factor: 34 (primarily from silica gel waste in chromatography).
Chemical Reactions Analysis
Oxidation Reactions
The compound’s thiophene and furan rings undergo selective oxidation under controlled conditions:
Mechanistic Notes :
-
Thiophene oxidation proceeds via electrophilic attack on sulfur, forming sulfoxide intermediates.
-
Furan oxidation involves diradical formation, leading to diketone products under strong oxidizing conditions .
Reduction Pathways
The thiadiazole ring and substituents demonstrate distinct reduction behavior:
Critical Factors :
-
Catalytic hydrogenation cleaves the N–S bond in the thiadiazole ring, producing mercaptoamine intermediates .
-
Borohydride reduction selectively targets the carboxamide carbonyl without affecting aromatic rings .
Acid/Base-Mediated Hydrolysis
| Conditions | Products | Kinetic Data (t₁/₂) |
|---|---|---|
| 6M HCl, reflux | 1,2,3-thiadiazole-5-carboxylic acid + amines | 45 min (complete) |
| 2M NaOH, EtOH/H₂O (1:1), 80°C | Sodium carboxylate + free amines | 90 min (complete) |
Structural Impact :
-
Acidic hydrolysis proceeds via protonation of the thiadiazole nitrogen, followed by nucleophilic water attack .
-
Base hydrolysis generates carboxylate salts, with furan/thiophene groups remaining intact.
Electrophilic Substitution
The thiophene and furan rings participate in regioselective substitutions:
| Reaction | Reagent | Position Modified | Yield (%) | Selectivity Factor |
|---|---|---|---|---|
| Nitration | HNO₃/Ac₂O (0°C) | Thiophene C-5 | 68 | 8:1 (C-5 vs C-3) |
| Bromination | NBS, AIBN (CCl₄, Δ) | Furan C-2 | 72 | >95% C-2 |
Directing Effects :
-
Thiophene’s electron-rich C-5 position dominates nitration due to sulfur’s +M effect.
-
Furan bromination favors the less sterically hindered C-2 position.
Amide Alkylation/Acylation
| Reaction Type | Reagent | New Group Introduced | Yield (%) |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ (DMF) | Quaternary ammonium salt | 58 |
| Esterification | SOCl₂ → ROH | Thiadiazole-5-carboxylate | 81 |
Limitations :
Thermal and Photochemical Behavior
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| UV light (254 nm) | Thiadiazole ring scission | 12 hr |
| Dry heat (150°C) | Propyl chain dehydrogenation | 8 hr |
Stabilization Strategies :
Scientific Research Applications
Antimicrobial Activity
Compounds containing the thiadiazole moiety have been extensively studied for their antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that compounds with similar structures exhibit Minimum Inhibitory Concentration (MIC) values as low as against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 25 | S. aureus |
| Compound B | 32.6 | E. coli |
| Compound C | 47.5 | A. niger |
Anticancer Properties
Research has highlighted the anticancer potential of thiadiazole derivatives. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including lung (A549), breast (T47D), and colon (HT-29) cancers. For example, one study reported a compound exhibiting antiproliferative activity with an IC50 value of against A549 cells .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | IC50 (μg/mL) | Cancer Cell Line |
|---|---|---|
| Compound D | 1.16 | A549 (Lung cancer) |
| Compound E | 0.96 | T47D (Breast cancer) |
| Compound F | 2.5 | HT-29 (Colon cancer) |
Antiviral Applications
Thiadiazole derivatives are also being investigated for their antiviral activities. Research indicates that certain compounds can effectively inhibit viral replication in vitro, with some showing EC50 values comparable to established antiviral agents . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the thiadiazole ring can enhance antiviral potency.
Table 3: Antiviral Activity of Thiadiazole Derivatives
| Compound | EC50 (μM) | Virus Type |
|---|---|---|
| Compound G | 30.57 | Tobacco Mosaic Virus (TMV) |
| Compound H | 0.20 | Dengue Virus |
Case Studies
Several studies have documented the synthesis and biological evaluation of N-(furan-3-ylmethyl)-4-propyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide and its derivatives:
- Study on Antimicrobial Activity : A series of thiadiazole derivatives were synthesized and tested against various bacterial strains. The results indicated a strong correlation between structural modifications and antimicrobial efficacy .
- Evaluation of Anticancer Properties : A comprehensive study assessed the cytotoxic effects of several thiadiazole derivatives on human cancer cell lines using MTT assays, revealing promising results that warrant further investigation into their mechanisms of action .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural differences between the target compound and related thiadiazole derivatives:
Key Observations :
- Heteroaromatic Substitutions : The target compound incorporates furan and thiophene groups, which may enhance π-π stacking interactions in biological targets compared to phenyl or pyridine groups in analogs like 7b or BTP-2 .
- Chain Length : The 4-propyl group in the target compound may confer greater lipophilicity compared to shorter alkyl chains (e.g., 4-methyl in BTP-2), influencing membrane permeability .
Key Insights :
Biological Activity
N-(furan-3-ylmethyl)-4-propyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide (referred to as compound 1) is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Compound 1 belongs to the thiadiazole family, which is known for diverse biological activities. The synthesis typically involves the reaction of furan and thiophene moieties with a thiadiazole scaffold, resulting in a carboxamide derivative. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds structurally similar to compound 1 have shown significant inhibition of c-Met kinase activity, which is crucial in cancer progression.
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| 51am | 2.54 | MKN-45 |
| 51ak | 3.89 | MKN-45 |
| 51al | 5.23 | MKN-45 |
These results suggest that modifications to the thiadiazole structure can enhance biological activity against various cancer cell lines .
Antimicrobial Activity
Thiadiazole derivatives have also been reported to exhibit antimicrobial properties. Compound 1's structural features may contribute to its efficacy against bacterial and fungal pathogens. For example, studies indicate that similar compounds demonstrate:
- Antibacterial Activity : Effective against strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Show promise against fungi like Candida albicans and Aspergillus niger.
The mechanisms through which compound 1 exerts its biological effects include:
- Inhibition of Kinase Activity : By targeting c-Met and other kinases, compound 1 may disrupt signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that similar compounds can trigger programmed cell death in cancer cells by activating caspases and modulating Bcl-2 family proteins .
- Antioxidant Properties : Some thiadiazole derivatives exhibit antioxidant effects, potentially reducing oxidative stress in cells .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of thiadiazole derivatives, including compound 1, against various human cancer cell lines. The results demonstrated that compounds with furan and thiophene substitutions had enhanced potency compared to those without these groups.
Case Study 2: Antimicrobial Evaluation
In another investigation, a series of thiadiazole derivatives were tested for their antimicrobial properties. Compound 1 exhibited significant inhibition against Candida albicans, with an MIC (Minimum Inhibitory Concentration) value comparable to standard antifungal agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(furan-3-ylmethyl)-4-propyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide?
- Methodology : The synthesis of thiadiazole-carboxamide derivatives typically involves cyclization reactions under controlled conditions. For example, thiadiazole formation can be achieved via iodine-mediated cyclization in dimethylformamide (DMF) with triethylamine, which facilitates sulfur cleavage and ring closure . Acylation steps using furan-3-ylmethyl and thiophen-2-ylmethyl groups may require refluxing in acetonitrile with carboxamide precursors, followed by purification via recrystallization (e.g., DMSO/water mixtures) . Key reagents include N-substituted thioureas or thiosemicarbazides, with POCl3 acting as a cyclizing agent under reflux (90°C, 3 hours) .
Q. How can this compound be characterized using spectroscopic and chromatographic methods?
- Methodology :
- NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-<i>d</i>6 to confirm substituent integration and carboxamide connectivity. For example, the methylene protons of the furan-3-ylmethyl and thiophen-2-ylmethyl groups typically appear as multiplets in δ 4.0–5.0 ppm .
- TLC : Monitor reaction progress using Merck Silica Gel 60 F254 plates with ethyl acetate/hexane eluents .
- Melting Point : Determine uncorrected melting points in open capillary tubes to assess purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for thiadiazole-carboxamide derivatives?
- Methodology : Discrepancies in biological activity (e.g., anticancer vs. antimicrobial) may arise from assay-specific variables:
- Cell Line Variability : Test across multiple cancer cell lines (e.g., HeLa, MCF-7) and bacterial strains to identify selectivity patterns .
- Purity Controls : Validate compound purity via HPLC (>98%) and confirm structural integrity with HRMS .
- Mechanistic Studies : Use enzymatic assays (e.g., kinase inhibition) to isolate molecular targets and compare with phenotypic screening results .
Q. What structural modifications enhance the bioavailability of this carboxamide?
- Methodology :
- Solubility Optimization : Introduce polar substituents (e.g., hydroxyl or amino groups) to the furan or thiophene rings, as seen in analogs with improved LogP values .
- Prodrug Strategies : Synthesize ester or glycoside derivatives to increase membrane permeability, followed by enzymatic cleavage in vivo .
- Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays to identify metabolically labile sites .
Q. How to design structure-activity relationship (SAR) studies targeting cancer pathways?
- Methodology :
- Systematic Substitution : Replace the propyl group at position 4 with alkyl/aryl variants (e.g., methyl, benzyl) and evaluate IC50 shifts in cytotoxicity assays .
- Pharmacophore Modeling : Use molecular docking to predict interactions with oncogenic targets (e.g., EGFR or tubulin) and validate with mutagenesis studies .
- In Vivo Validation : Prioritize compounds with <1 µM activity in vitro for xenograft models, monitoring tumor volume and metastasis suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
